![molecular formula C20H21Cl2N3O3S2 B320840 N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea is a complex organic compound with a molecular formula of C20H21Cl2N3O3S2 and a molecular weight of 486.4 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the dichlorobenzene intermediate: This step involves the chlorination of benzene to produce 2,4-dichlorobenzene.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an appropriate sulfonyl chloride derivative.
Coupling with the carbamothioyl group: The final step involves the coupling of the dichlorobenzene intermediate with the piperidine-sulfonyl derivative in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI), to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a thiol group.
Substitution: The dichlorobenzene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
科学研究应用
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Inducing cellular responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
相似化合物的比较
Similar Compounds
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
- 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
- 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
Uniqueness
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the piperidine and sulfonyl groups, along with the dichlorobenzene moiety, makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C20H21Cl2N3O3S2 |
|---|---|
分子量 |
486.4 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H21Cl2N3O3S2/c1-13-8-10-25(11-9-13)30(27,28)16-5-3-15(4-6-16)23-20(29)24-19(26)17-7-2-14(21)12-18(17)22/h2-7,12-13H,8-11H2,1H3,(H2,23,24,26,29) |
InChI 键 |
JBIUWDUWWDVCFX-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


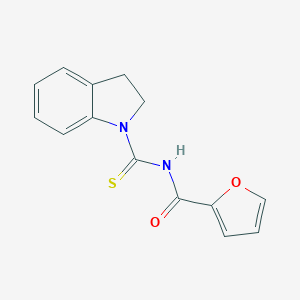
![2-{[(2-furoylamino)carbothioyl]amino}-N-phenylbenzamide](/img/structure/B320767.png)
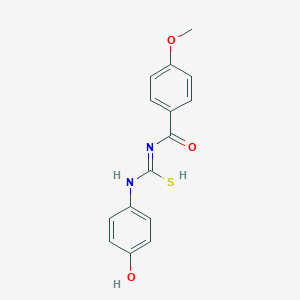
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320773.png)
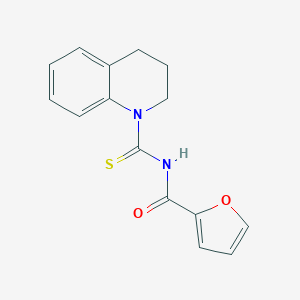

![N-[(3-cyanophenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320778.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-iodo-4-methoxybenzamide](/img/structure/B320779.png)
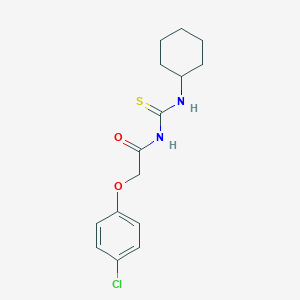
![N-[(4-chlorophenoxy)acetyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320782.png)
![N-[(4-chlorophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320783.png)
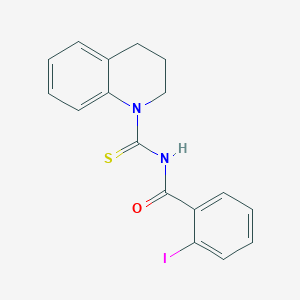
![2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide](/img/structure/B320786.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-2-chlorobenzamide](/img/structure/B320787.png)
